molecular formula C9H16O3 B2631900 Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate CAS No. 2107029-35-4

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate

Cat. No.: B2631900
CAS No.: 2107029-35-4
M. Wt: 172.224
InChI Key: YJBPTOOTDRBQMS-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 2107029-35-4 . It has a molecular weight of 172.22 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16O3/c1-6-5-7 (9 (11)12-2)3-4-8 (6)10/h6-8,10H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 172.22 .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate is involved in various synthesis and chemical reaction processes. Fujita et al. (2007) described the synthesis of various 2-(2′-hydroxy-4′-methyl-1′-cyclohexylidene) carboxylic acid lactones from carboxylic acids and 4-methylcyclohexanone, which are used as perfumery materials. Meister, Nieger, & Bräse (2012) developed a short route for synthesizing methyl-substituted hydroxycyclohexenones, essential building blocks for various natural products, through palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis. Additionally, Bin (2010) reported the catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids, demonstrating the conversion efficiency and selectivity of the process. These studies highlight the compound's role in synthesizing useful intermediates and end products in organic chemistry (Fujita et al., 2007; Meister et al., 2012; Bin, 2010).

Antimicrobial Activity

This compound derivatives have been studied for their potential antimicrobial activity. Gein et al. (2010) synthesized a series of alkyl-4-hydroxy-4-methyl2-oxo-6-phenylcyclohexane-1-carboxylates and examined their antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Gein et al., 2010).

Perfumery and Flavor Industry

The synthesis of various carboxylic acid lactones related to this compound is significant in the perfumery and flavor industry. Fujita et al. (2007) mentioned the synthesis of lactones that may serve as perfumery materials, suggesting the compound's applications in creating fragrances and flavors (Fujita et al., 2007).

Biochemical Research

The compound is used in biochemical research for studying enzyme activities and biological transformations. Bruni et al. (2002) described the use of commercially available plants for the reduction of acetophenone and the hydrolysis of related compounds, providing insights into enzymatic processes and organic synthesis using natural biocatalysts (Bruni et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet provides more detailed safety information .

Properties

IUPAC Name

methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBPTOOTDRBQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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